molecular formula C10H12O B1585855 1-(2-Methylphenyl)propan-2-one CAS No. 51052-00-7

1-(2-Methylphenyl)propan-2-one

Cat. No.: B1585855
CAS No.: 51052-00-7
M. Wt: 148.2 g/mol
InChI Key: WRLPDLDAOMBERO-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)propan-2-one, also known as 2-Methylphenylacetone, is an organic compound with the molecular formula C10H12O. It is a colorless liquid that is soluble in organic solvents and has a pleasant odor. This compound is a substituted benzene derivative, consisting of an acetone group attached to a 2-methylphenyl group. It is used in various chemical syntheses and has significant industrial and research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-Methylbenzoic acid or 2-Methylbenzophenone.

    Reduction: 1-(2-Methylphenyl)propan-2-ol.

    Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

1-(2-Methylphenyl)propan-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

1-(2-Methylphenyl)propan-2-one can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific substituents.

Properties

IUPAC Name

1-(2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPDLDAOMBERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370131
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-00-7
Record name 1-(2-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of CeCl3 (114.4 g, 0.45 mol) in THF (4 L) was degassed for 1 h and heated to 45-50° C. for 5 h. When the solution was cooled to −10˜−5° C., MeMgCl (193.2 g, 2.6 mol) in THF was added and the mixture was stirred for 1 h at −10˜−5° C. After amide 34 (256 g, 1.3 mol) was charged into the reaction mixture at −10˜−5° C., the mixture was stirred for 5 h at 10-20° C. After the reaction was complete monitored by LCMS, the mixture was quenched by 1M HCl, and then partitioned with water and EtOAc. The organic phase was dried over Na2SO4 and concentrated. The crude residual was further purified by flash chromatography on silica gel (2-10% EtOAc/PE) to give 35 (157 g, 80% yield). 1H NMR (CDCl3, 400 MHz): δ 7.1-6.91 (d, 4H), 3.55 (s, 3H), 2.25 (s, 3H), 2.05 (s, 3H); MS (ESI) m/e [M+H]+: 149.05.
[Compound]
Name
CeCl3
Quantity
114.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
193.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
256 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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